molecular formula C24H38N2O2 B2621859 3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide CAS No. 2415453-97-1

3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide

Cat. No.: B2621859
CAS No.: 2415453-97-1
M. Wt: 386.58
InChI Key: CSHXFJHHIAMDGZ-UHFFFAOYSA-N
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Description

3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups, an oxane ring, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-di-tert-butylbenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Pyrrolidine Moiety: The pyrrolidine ring can be introduced through a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with the benzamide intermediate.

    Oxane Ring Formation: The oxane ring can be formed by cyclization of a suitable diol precursor in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzamide core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butylcatechol: Known for its antioxidant properties and used in polymer stabilization.

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: Employed in the synthesis of OLED materials and pharmaceutical intermediates.

    3,5-di-tert-butyl-4-hydroxyanisole: Used as an antioxidant in food and cosmetics.

Uniqueness

3,5-di-tert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide is unique due to its combination of structural features, which confer distinct chemical reactivity and biological activity. Its oxane and pyrrolidine moieties differentiate it from other similar compounds, providing unique opportunities for research and application.

Properties

IUPAC Name

3,5-ditert-butyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38N2O2/c1-23(2,3)18-13-17(14-19(15-18)24(4,5)6)22(27)25-20-7-10-26(16-20)21-8-11-28-12-9-21/h13-15,20-21H,7-12,16H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSHXFJHHIAMDGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(=O)NC2CCN(C2)C3CCOCC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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